molecular formula C12H22O B1433717 2,6,8-Trimethyl-non-5-en-4-one CAS No. 19044-66-7

2,6,8-Trimethyl-non-5-en-4-one

Cat. No. B1433717
CAS RN: 19044-66-7
M. Wt: 182.3 g/mol
InChI Key: LQDBBNKHEUWCGE-DHZHZOJOSA-N
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Description

Synthesis Analysis

(E)-2,6,8-Trimethylnon-5-en-4-one is a useful intermediate for organic synthesis. It is used in the synthesis of unsaturated aliphatic ketones . A study demonstrates the enzymatic synthesis of a chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, from a precursor similar to 2,6,8-Trimethyl-non-5-en-4-one.


Molecular Structure Analysis

The molecular formula of 2,6,8-Trimethyl-non-5-en-4-one is C12H22O . The molecular structure is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

(E)-2,6,8-Trimethylnon-5-en-4-one is a useful intermediate for organic synthesis. It is used in the synthesis of unsaturated aliphatic ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6,8-Trimethyl-non-5-en-4-one include a density of 0.8±0.1 g/cm3, a boiling point of 249.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 48.7±3.0 kJ/mol .

Scientific Research Applications

Enzymatic Synthesis of Chiral Compounds

A study demonstrates the enzymatic synthesis of a chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, from a precursor similar to 2,6,8-Trimethyl-non-5-en-4-one. This two-step enzymatic process involves stereoselective hydrogenation and reduction, highlighting its potential in producing chiral molecules for pharmaceutical applications (Wada et al., 2003).

Reactivity in Organic Synthesis

Another research focuses on the reactivity of certain compounds towards triethylborane, triallylborane, and 1-boraadamantane. This study sheds light on the complex reactions these compounds undergo, contributing to the development of new synthetic routes for functionalized molecules, which could be relevant for materials science and organic synthesis (Wrackmeyer et al., 2002).

Opto-Electronic Applications

Research into a novel chalcone derivative, closely related to the structural family of 2,6,8-Trimethyl-non-5-en-4-one, underscores its potential in opto-electronic applications. The study indicates that such compounds exhibit significant charge transport and non-linear optical material properties, suggesting their utility in electronic devices and photonics (Shkir et al., 2015).

Functionalized Benzenes Synthesis

Efficient synthesis of functionalized 1,2-bis(trimethylsilyl)benzenes from compounds sharing similar structural features with 2,6,8-Trimethyl-non-5-en-4-one showcases the versatility of these molecules in generating benzyne precursors and luminophores. This research contributes to the field of synthetic chemistry, offering pathways to novel compounds for further study (Reus et al., 2012).

Chromatin State Mapping in Mammalian Cells

A study utilizing single-molecule-based sequencing technology for chromatin state mapping in mammalian cells, including embryonic stem cells and neural progenitor cells, provides insights into gene expression regulation. While not directly involving 2,6,8-Trimethyl-non-5-en-4-one, this research highlights the broader implications of molecular studies in understanding biological processes and disease mechanisms (Mikkelsen et al., 2007).

Safety And Hazards

2,6,8-Trimethyl-non-5-en-4-one can cause serious eye irritation . It is recommended to keep away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and only non-sparking tools should be used .

properties

IUPAC Name

(E)-2,6,8-trimethylnon-5-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-9(2)6-11(5)8-12(13)7-10(3)4/h8-10H,6-7H2,1-5H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDBBNKHEUWCGE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=CC(=O)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C/C(=C/C(=O)CC(C)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,8-Trimethyl-non-5-en-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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